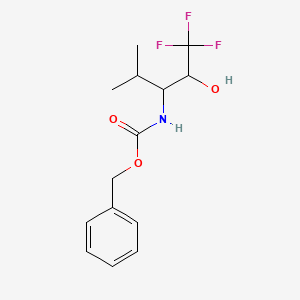

benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate is a chemical compound with the CAS Number: 1798707-16-0 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular formula of this compound is C14H18F3NO3. The molecular weight is 305.297. For a detailed molecular structure, it would be best to refer to a reliable chemical database or the supplier’s technical documents .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. For detailed information on its reactivity, it would be best to refer to peer-reviewed papers or technical documents related to this compound .Physical and Chemical Properties Analysis

Detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results. For comprehensive property data, it would be best to refer to a reliable chemical database or the supplier’s technical documents .Wissenschaftliche Forschungsanwendungen

Agricultural Science Applications

Polymeric and Solid Lipid Nanoparticles for Sustained Release of Fungicides in Agriculture : Carbendazim and tebuconazole, fungicides structurally related to carbamates, have been encapsulated in solid lipid nanoparticles and polymeric nanocapsules for sustained release in agricultural applications. This approach offers advantages such as improved fungicide delivery to the site of action, reduced environmental toxicity, and enhanced stability and efficacy in controlling fungal diseases in plants (Campos et al., 2015).

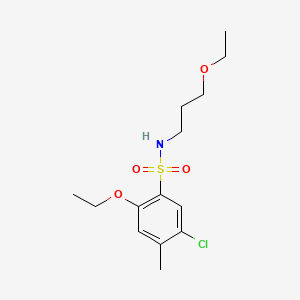

Enzyme Inhibition

Selective Inhibition of Butyrylcholinesterase (BChE) : Novel sulfonamide-based carbamates have shown strong preferential inhibition of BChE over acetylcholinesterase (AChE), indicating potential applications in therapeutic areas where BChE's role is prominent. Some derivatives demonstrated higher inhibitory activity compared to clinically used rivastigmine, suggesting their potential in designing new drugs (Magar et al., 2021).

Catalytic Applications

Gold(I)-Catalyzed Intramolecular Reactions : Benzyl (2,2-diphenyl-4,5-hexadienyl)carbamate underwent gold(I)-catalyzed intramolecular hydroamination, leading to high-yield formation of benzyl 4,4-diphenyl-2-vinylpyrrolidine-1-carboxylate. This method showcases the utility of carbamates in facilitating intramolecular reactions to form heterocycles and illustrates the broad applicability of gold catalysis in organic synthesis (Zhang et al., 2006).

Spectroscopic Analysis

Vibrational and Electronic Properties Study : Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate was subjected to vibrational (FT-IR, FT-Raman) and UV-Visible spectroscopic studies, revealing insights into its structural and electronic properties. This comprehensive analysis helps understand the molecule's behavior under different conditions, contributing to the development of materials with specific optical properties (Rao et al., 2016).

Environmental Sensing

Highly Water-Soluble Fluorescent and Colorimetric pH Probe : Research has developed new compounds with the ability to monitor pH changes in both acidic and alkaline solutions with high sensitivity and selectivity. Such probes are valuable for real-time pH sensing in various environmental and biological contexts, demonstrating the versatility of carbamate derivatives in sensor development (Diana et al., 2020).

Wirkmechanismus

Eigenschaften

IUPAC Name |

benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3NO3/c1-9(2)11(12(19)14(15,16)17)18-13(20)21-8-10-6-4-3-5-7-10/h3-7,9,11-12,19H,8H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESFXBYSHTUGNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(F)(F)F)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798707-16-0 |

Source

|

| Record name | benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(morpholin-4-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2877911.png)

![N-[(5E)-6-ethyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-3-nitrobenzamide](/img/structure/B2877914.png)

![1-[3-(Oxan-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2877915.png)

![7-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2877916.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2877922.png)

![tert-Butyl N-[(1-benzyl-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate](/img/structure/B2877926.png)

![6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2877928.png)